Akt-IN-13

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

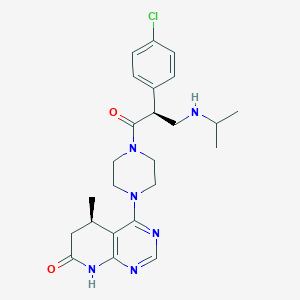

Molecular Formula |

C24H31ClN6O2 |

|---|---|

Molecular Weight |

471.0 g/mol |

IUPAC Name |

(5R)-4-[4-[(2S)-2-(4-chlorophenyl)-3-(propan-2-ylamino)propanoyl]piperazin-1-yl]-5-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one |

InChI |

InChI=1S/C24H31ClN6O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(33)31-10-8-30(9-11-31)23-21-16(3)12-20(32)29-22(21)27-14-28-23/h4-7,14-16,19,26H,8-13H2,1-3H3,(H,27,28,29,32)/t16-,19-/m1/s1 |

InChI Key |

MTIVHEGAZSBQQQ-VQIMIIECSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)NC2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl |

Canonical SMILES |

CC1CC(=O)NC2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Cellular Uptake and Distribution of Akt-IN-13

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of November 2025, specific experimental data on the cellular uptake and distribution of Akt-IN-13 is not publicly available in peer-reviewed literature. This guide provides a comprehensive framework based on the established mechanisms of similar Akt inhibitors and outlines the standard experimental protocols required to generate such data.

Introduction to Akt and the Significance of Cellular Localization

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, a cascade that governs essential cellular processes including cell growth, proliferation, survival, and metabolism.[1][2] Dysregulation of this pathway is a hallmark of many cancers, making Akt a prime therapeutic target.[1][2]

The efficacy of any Akt inhibitor is fundamentally dependent on its ability to reach its intracellular target and accumulate at the site of Akt activity. Therefore, understanding the cellular uptake and subcellular distribution of an inhibitor like this compound is paramount for its development as a therapeutic agent. The localization of Akt itself is dynamic, with activation predominantly occurring at the plasma membrane, followed by translocation to the cytoplasm and nucleus to phosphorylate a wide array of substrates.[3][4] The distribution of an inhibitor will determine which pools of Akt it can effectively target.

This technical guide will explore the expected cellular uptake and distribution of an Akt inhibitor based on its potential mechanism of action and detail the experimental protocols necessary to elucidate these characteristics for a specific compound such as this compound.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, including Akt and its upstream activator, PDK1. This co-localization at the membrane facilitates the phosphorylation and full activation of Akt by PDK1 and mTORC2. Activated Akt then dissociates from the membrane and phosphorylates numerous downstream targets in the cytoplasm and nucleus.

Mechanisms of Akt Inhibition and Predicted Cellular Distribution

Akt inhibitors are broadly categorized into two main classes based on their mechanism of action: ATP-competitive inhibitors and allosteric inhibitors. The class to which this compound belongs will dictate its expected subcellular localization.

ATP-Competitive Inhibitors

These inhibitors bind to the ATP-binding pocket within the kinase domain of Akt, preventing the phosphorylation of its substrates.[5] Importantly, ATP-competitive inhibitors typically bind to the active conformation of Akt.[1][3] This implies that they will primarily target Akt that has already been recruited to the plasma membrane and phosphorylated.

Expected Cellular Distribution:

-

Uptake: Likely passive diffusion across the plasma membrane, dependent on the physicochemical properties (e.g., lipophilicity, size) of the inhibitor.

-

Localization: Co-localization with activated, phosphorylated Akt. This would lead to an accumulation at the plasma membrane and potentially in the cytoplasm and nucleus , following the trafficking of activated Akt.[6] Studies have shown that some ATP-competitive inhibitors can paradoxically increase the phosphorylation of Akt by stabilizing its active conformation at the membrane.[1]

Allosteric Inhibitors

Allosteric inhibitors bind to a site distinct from the ATP-binding pocket, often at the interface between the PH and kinase domains.[4][5] This binding event locks Akt in an inactive, "PH-in" conformation, which prevents its recruitment to the plasma membrane and subsequent activation.[1][4]

Expected Cellular Distribution:

-

Uptake: Similar to ATP-competitive inhibitors, likely via passive diffusion.

-

Localization: Primarily in the cytoplasm , bound to the inactive pool of Akt.[3] These inhibitors would not be expected to accumulate at the plasma membrane, as their mechanism of action is to prevent this very translocation event.

Quantitative Data Presentation

While specific data for this compound is unavailable, the following tables provide a standardized format for presenting quantitative data on the cellular uptake and distribution of small molecule inhibitors.

Table 1: Cellular Uptake of [Inhibitor Name] in [Cell Line]

| Time (hours) | Concentration (µM) | Intracellular Concentration (µM) | Method |

| 1 | 1 | LC-MS/MS | |

| 1 | 5 | LC-MS/MS | |

| 1 | 10 | LC-MS/MS | |

| 6 | 1 | LC-MS/MS | |

| 6 | 5 | LC-MS/MS | |

| 6 | 10 | LC-MS/MS | |

| 24 | 1 | LC-MS/MS | |

| 24 | 5 | LC-MS/MS | |

| 24 | 10 | LC-MS/MS |

Table 2: Subcellular Distribution of [Inhibitor Name] in [Cell Line] after [Time] Incubation with [Concentration]

| Cellular Fraction | [Inhibitor] Amount (pmol/mg protein) | % of Total Intracellular [Inhibitor] | Method |

| Whole Cell Lysate | 100% | LC-MS/MS | |

| Cytosolic | LC-MS/MS | ||

| Nuclear | LC-MS/MS | ||

| Membrane | LC-MS/MS | ||

| Mitochondrial | LC-MS/MS |

Experimental Protocols

The following are detailed protocols for key experiments used to determine the cellular uptake and subcellular distribution of a small molecule inhibitor like this compound.

Protocol: Cellular Uptake Assay using LC-MS/MS

This method provides a quantitative measure of the total amount of inhibitor that enters the cells over time.

Materials:

-

Cell line of interest (e.g., a cancer cell line with an active Akt pathway)

-

Complete cell culture medium

-

This compound stock solution (e.g., in DMSO)

-

Phosphate-buffered saline (PBS), ice-cold

-

Trypsin-EDTA

-

Cell lysis buffer (e.g., RIPA buffer)

-

High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate (e.g., 6-well) at a density that will result in ~80-90% confluency on the day of the experiment.

-

Compound Treatment: On the day of the experiment, remove the culture medium and add fresh medium containing the desired concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for various time points (e.g., 1, 6, 24 hours) at 37°C.

-

Washing: At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to remove any extracellular compound.

-

Cell Detachment and Counting: Detach the cells using Trypsin-EDTA, resuspend in medium, and count the number of cells.

-

Cell Lysis: Pellet the cells by centrifugation, remove the supernatant, and lyse the cell pellet in a known volume of lysis buffer.

-

Sample Preparation for LC-MS/MS: Precipitate proteins (e.g., with acetonitrile), centrifuge to pellet the debris, and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of this compound. A standard curve of the compound should be prepared in the same lysis buffer to ensure accurate quantification.

-

Data Analysis: Calculate the intracellular concentration based on the quantified amount of the inhibitor and the average cell volume.

Protocol: Subcellular Fractionation and Western Blotting/LC-MS/MS

This protocol separates the major cellular organelles to determine the distribution of the inhibitor within the cell.

References

- 1. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are Akt-3 inhibitors and how do they work? [synapse.patsnap.com]

- 3. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition | PLOS One [journals.plos.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

The Impact of Akt Inhibition on the PI3K/Akt Signaling Cascade: A Technical Overview of Akt-IN-13

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Akt-IN-13" is used as a representative placeholder for a potent and selective Akt inhibitor. The data and protocols presented herein are based on established knowledge of the PI3K/Akt pathway and publicly available information on various well-characterized Akt inhibitors.

Introduction

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical intracellular cascade that governs a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of this pathway is a common hallmark of various human diseases, most notably cancer, making it a prime target for therapeutic intervention.[5] Akt, also known as Protein Kinase B (PKB), is a serine/threonine kinase that acts as a central node in this pathway.[1][2] Its activation is a key event that propagates downstream signaling. This technical guide provides an in-depth analysis of the effects of a representative Akt inhibitor, herein referred to as this compound, on the PI3K/Akt pathway.

The PI3K/Akt Signaling Pathway

The canonical PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by growth factors.[6] This leads to the recruitment and activation of PI3K, which then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane.[3][6] PIP3 acts as a docking site for proteins containing a Pleckstrin Homology (PH) domain, including Akt and its upstream activator, phosphoinositide-dependent kinase 1 (PDK1).[3][6] At the membrane, Akt is partially activated by phosphorylation at Threonine 308 (Thr308) by PDK1.[5][7] Full activation of Akt requires a second phosphorylation event at Serine 473 (Ser473), which is mediated by the mTORC2 complex.[5][6][7] Once fully activated, Akt phosphorylates a wide array of downstream substrates, thereby regulating numerous cellular functions.

Mechanism of Action of this compound

This compound is a representative small molecule inhibitor designed to target the Akt kinase. Depending on the specific chemical scaffold, Akt inhibitors can exert their effects through various mechanisms, including:

-

ATP-Competitive Inhibition: These inhibitors bind to the ATP-binding pocket of the Akt kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.

-

Allosteric Inhibition: These inhibitors bind to a site distinct from the ATP-binding pocket, inducing a conformational change in the Akt protein that renders it inactive. Some allosteric inhibitors prevent the phosphorylation of Akt at Thr308 and Ser473.

By inhibiting Akt, this compound effectively blocks the downstream signaling cascade, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells where the PI3K/Akt pathway is aberrantly activated.

Quantitative Data for Representative Akt Inhibitors

The potency of Akt inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the Akt kinase by 50%. The following table summarizes the IC50 values for several well-characterized Akt inhibitors against the three Akt isoforms.

| Inhibitor | Akt1 IC50 (nM) | Akt2 IC50 (nM) | Akt3 IC50 (nM) | Reference |

| AKT-IN-1 | 1042 | - | - | [8] |

| AKT-IN-3 | 1.4 | 1.2 | 1.7 | [8] |

| AKT-IN-12 | 550 (pan-Akt) | - | - | [8] |

| AKT-IN-14 | <0.01 | 1.06 | 0.66 | [8] |

Note: "-" indicates data not available.

Experimental Protocols

The evaluation of a novel Akt inhibitor like this compound involves a series of in vitro and in vivo experiments to characterize its potency, selectivity, and cellular effects.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified Akt isoforms.

Methodology:

-

Recombinant human Akt1, Akt2, and Akt3 enzymes are incubated with a specific peptide substrate and ATP in a reaction buffer.

-

Serial dilutions of this compound are added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP) or luminescence-based assays (measuring the remaining ATP).

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Western Blot Analysis of Akt Phosphorylation

Objective: To assess the effect of this compound on the phosphorylation status of Akt and its downstream targets in a cellular context.

Methodology:

-

Cancer cells with a constitutively active PI3K/Akt pathway are seeded and allowed to adhere.

-

The cells are treated with increasing concentrations of this compound for a specific duration.

-

Following treatment, the cells are lysed to extract total protein.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[9]

-

The membranes are blocked and then incubated with primary antibodies specific for phosphorylated Akt (p-Akt Ser473 and p-Akt Thr308), total Akt, and phosphorylated forms of downstream targets (e.g., p-GSK3β, p-PRAS40).[9]

-

After washing, the membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified to determine the dose-dependent effect of the inhibitor on protein phosphorylation.

Cell Viability and Apoptosis Assays

Objective: To evaluate the impact of this compound on the survival and proliferation of cancer cells.

Methodology:

-

Cell Viability Assay (e.g., MTT or CellTiter-Glo):

-

Cells are seeded in 96-well plates and treated with a range of this compound concentrations.

-

After a prolonged incubation period (e.g., 72 hours), a reagent that is converted into a detectable product by viable cells is added.

-

The signal (absorbance or luminescence) is measured, which is proportional to the number of viable cells.

-

The GI50 (concentration for 50% growth inhibition) is calculated.

-

-

Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):

-

Cells are treated with this compound for a specified time.

-

The cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that enters dead cells).

-

The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic, late apoptotic, and necrotic cells.

-

References

- 1. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Akt inhibitors: mechanism of action and implications for anticancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Phytochemicals inhibit migration of triple negative breast cancer cells by targeting kinase signaling | springermedizin.de [springermedizin.de]

In Vitro Kinase Assay for Akt-IN-13: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assay for evaluating the inhibitory activity of Akt-IN-13, a potent inhibitor of Akt kinases. This document outlines the core principles of the Akt signaling pathway, detailed experimental protocols for performing the kinase assay, and a summary of the inhibitory potency of this compound.

Introduction: The Akt Signaling Pathway

The Akt, or Protein Kinase B (PKB), signaling pathway is a critical intracellular cascade that plays a central role in regulating a multitude of cellular processes, including cell growth, proliferation, survival, and metabolism.[1] The pathway is initiated by the activation of phosphoinositide 3-kinase (PI3K), which leads to the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the plasma membrane. Akt is recruited to the membrane where it is subsequently activated through phosphorylation at two key residues: Threonine 308 (T308) in the activation loop by PDK1, and Serine 473 (S473) in the C-terminal hydrophobic motif by mTORC2. Once activated, Akt phosphorylates a wide range of downstream substrates, thereby controlling their activity and orchestrating various cellular responses. Dysregulation of the Akt pathway is frequently implicated in the pathogenesis of numerous diseases, most notably cancer, making it a prime target for therapeutic intervention.

Quantitative Data for this compound

This compound is a potent, small-molecule inhibitor targeting the Akt kinase family. In vitro kinase assays have demonstrated its high affinity and inhibitory activity against all three Akt isoforms.

| Compound | Target | IC50 (nM) |

| This compound | Akt1 | 1.6[2][3] |

| Akt2 | 2.4[2][3] | |

| Akt3 | 0.3[2][3] |

Experimental Protocol: In Vitro Akt Kinase Assay (Non-Radioactive)

This protocol describes a non-radioactive in vitro kinase assay to determine the inhibitory activity of compounds such as this compound against Akt kinase. The principle of this assay is to measure the phosphorylation of a specific substrate by Akt kinase. The level of phosphorylation is then quantified, typically using an antibody that specifically recognizes the phosphorylated substrate, followed by a detection method such as Western blotting or ELISA.

Materials and Reagents

-

Active Akt Kinase: Recombinant human Akt1, Akt2, or Akt3.

-

Akt Substrate: GSK-3α/β fusion protein or a specific peptide substrate.

-

Kinase Assay Buffer (1X): 25 mM Tris-HCl (pH 7.5), 5 mM beta-glycerophosphate, 2 mM dithiothreitol (DTT), 0.1 mM Na3VO4, 10 mM MgCl2.

-

ATP Solution: 10 mM ATP in sterile water.

-

Test Compound: this compound dissolved in an appropriate solvent (e.g., DMSO).

-

Stopping Solution: 50 mM EDTA.

-

Wash Buffer: Tris-buffered saline with Tween-20 (TBST).

-

Primary Antibody: Phospho-GSK-3α/β (Ser21/9) antibody or an antibody specific to the phosphorylated peptide substrate.

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

-

Detection Reagent: Chemiluminescent substrate (e.g., ECL).

-

Microplate: 96-well plate suitable for the chosen detection method.

-

Instrumentation: Plate reader for luminescence or absorbance, Western blot equipment.

Experimental Workflow

Step-by-Step Procedure

-

Reagent Preparation:

-

Thaw all reagents and keep them on ice.

-

Prepare serial dilutions of this compound in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).

-

-

Kinase Reaction Setup:

-

In a 96-well microplate, add the following to each well:

-

25 µL of 2X Kinase Assay Buffer.

-

1-5 µL of active Akt kinase.

-

1 µg of GSK-3 fusion protein or peptide substrate.

-

10 µL of the diluted this compound or vehicle control.

-

Bring the total volume to 40 µL with sterile water.

-

-

Pre-incubate the plate at 30°C for 10 minutes.

-

-

Initiation of Kinase Reaction:

-

To each well, add 10 µL of 0.5 mM ATP solution to start the reaction. The final ATP concentration will be 100 µM.

-

Incubate the plate at 30°C for 30 minutes.

-

-

Termination of Kinase Reaction:

-

Stop the reaction by adding 10 µL of 50 mM EDTA to each well.

-

-

Detection of Substrate Phosphorylation (Western Blot Method):

-

Add 20 µL of 3X SDS-PAGE sample buffer to each well.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load the samples onto a polyacrylamide gel and perform SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-GSK-3α/β) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 5 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

Add the chemiluminescent substrate and visualize the bands using an appropriate imaging system.

-

-

Data Analysis:

-

Quantify the band intensities of the phosphorylated substrate.

-

Calculate the percentage of kinase activity for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Conclusion

The in vitro kinase assay is a robust and reliable method for determining the inhibitory potency of compounds targeting Akt kinase. This compound has been identified as a highly potent inhibitor of all three Akt isoforms, with IC50 values in the low nanomolar range. The detailed protocol provided in this guide offers a framework for researchers to independently verify these findings and to screen other potential Akt inhibitors in a preclinical setting. Careful execution of this assay will provide valuable data for the development of novel therapeutics targeting the Akt signaling pathway.

References

In-Depth Technical Guide to Akt-IN-13: Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Akt-IN-13, a potent inhibitor of the Akt serine/threonine kinase. This document is intended for researchers, scientists, and drug development professionals working in oncology and related fields.

Introduction

Akt, also known as Protein Kinase B (PKB), is a critical node in the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is frequently dysregulated in human cancers, making Akt a highly attractive target for therapeutic intervention. This compound has emerged as a potent small molecule inhibitor of all three Akt isoforms (Akt1, Akt2, and Akt3). Understanding its binding characteristics is crucial for its development and application as a research tool and potential therapeutic agent.

Binding Affinity of this compound

This compound demonstrates potent, low nanomolar inhibition of all three Akt isoforms. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, are summarized in the table below.

| Target | IC50 (nM) |

| Akt1 | 1.6 |

| Akt2 | 2.4 |

| Akt3 | 0.3 |

Data compiled from publicly available sources.

Binding Kinetics of this compound

Currently, specific kinetic parameters such as the association rate constant (k_on_), dissociation rate constant (k_off_), and residence time for the interaction of this compound with the Akt isoforms are not publicly available. This information is critical for a complete understanding of the inhibitor's mechanism of action and its pharmacodynamic properties. Further studies are required to elucidate these kinetic constants.

Mechanism of Inhibition

While not definitively stated in the available literature for this compound specifically, inhibitors of Akt are generally classified as either ATP-competitive or allosteric. Given that many small molecule kinase inhibitors with similar potency profiles to this compound function by competing with ATP for binding to the kinase domain, it is highly probable that this compound is an ATP-competitive inhibitor . However, direct experimental confirmation is needed to definitively establish its mechanism of action.

Experimental Protocols

Detailed experimental protocols for the determination of this compound's IC50 values are not explicitly published. However, a general methodology for an in vitro biochemical kinase inhibition assay is provided below. This protocol is representative of the type of experiment that would be used to generate such data.

In Vitro Akt Kinase Inhibition Assay (General Protocol)

This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by an Akt kinase.

Materials:

-

Recombinant human Akt1, Akt2, or Akt3 enzyme

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)

-

ATP

-

Akt substrate (e.g., a peptide with the consensus Akt phosphorylation motif)

-

This compound or other test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega, which measures ADP production as an indicator of kinase activity)

-

Microplates (e.g., 384-well white plates)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in an appropriate solvent (e.g., DMSO) and then dilute further in kinase buffer.

-

Enzyme and Substrate Preparation: Prepare a solution of the Akt enzyme and the peptide substrate in kinase buffer.

-

Reaction Setup:

-

Add the diluted this compound or control (vehicle) to the microplate wells.

-

Add the enzyme/substrate mixture to the wells.

-

Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Kinase Reaction: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for ATP for the specific Akt isoform.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

-

Detection:

-

Stop the kinase reaction by adding the detection reagent according to the manufacturer's instructions.

-

Incubate the plate as required by the detection kit to allow the signal to develop.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of this compound relative to the control wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Signaling Pathway and Experimental Workflow Visualizations

To further illustrate the context of this compound's action and the experimental procedures, the following diagrams are provided.

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Caption: A generalized workflow for an in vitro biochemical kinase inhibition assay.

Methodological & Application

Application Notes and Protocols for Akt-IN-13 in Western Blot Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Akt-IN-13, an inhibitor of the Akt signaling pathway, in Western blot experiments. This document outlines the mechanism of action, protocols for cell treatment and protein analysis, and methods for data interpretation.

Principle

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2] Akt, a serine/threonine kinase, is a central node in this pathway.[1][3] Its activation through phosphorylation at Threonine 308 and Serine 473 leads to the phosphorylation and regulation of a multitude of downstream substrates.[4][5] Dysregulation of the PI3K/Akt pathway is a common feature in various diseases, including cancer, making it a prime target for therapeutic intervention.[1][6][7]

This compound is a small molecule inhibitor designed to target the activity of Akt. By inhibiting Akt, this compound is expected to decrease the phosphorylation of its downstream targets. Western blotting is a powerful technique to detect these changes in protein phosphorylation, thereby providing a measure of the inhibitor's efficacy and cellular activity. This protocol will guide the user through the process of treating cells with this compound, preparing cell lysates, and analyzing the phosphorylation status of key downstream targets of Akt using Western blot.

Data Presentation

Table 1: Properties of Various Akt Inhibitors (for reference)

| Inhibitor Name | Target(s) | IC₅₀ Values | Recommended Starting Concentration for Cell Culture |

| AKT Inhibitor IV | Upstream of Akt | IC₅₀ = 625 nM for FOXO1a nuclear export inhibition | < 1.25 µM |

| AKT-IN-1 | Allosteric Akt inhibitor | IC₅₀ = 1.042 µM | Not specified |

| AKT-IN-3 | Akt1, Akt2, Akt3 | Akt1: 1.4 nM, Akt2: 1.2 nM, Akt3: 1.7 nM | Not specified |

| AKT-IN-12 | Akt kinase | IC₅₀ = 0.55 µM | Not specified |

| AKT-IN-14 | Akt1, Akt2, Akt3 | Akt1: <0.01 nM, Akt2: 1.06 nM, Akt3: 0.66 nM | Not specified |

| AKT-IN-18 | Akt | IC₅₀ = 69.45 µM in A549 cells | Not specified |

Signaling Pathway Diagram

Caption: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Preparation of this compound Stock Solution

Note: The solubility of this compound is not publicly documented. It is recommended to test solubility in common solvents like DMSO. The following is a general procedure.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), sterile

-

Sterile microcentrifuge tubes

Protocol:

-

Based on the desired stock concentration (e.g., 10 mM), calculate the required amount of this compound powder and DMSO.

-

Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to the tube.

-

Vortex or sonicate the solution until the powder is completely dissolved.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C, protected from light.

Determining the Optimal Concentration of this compound

Principle: To effectively use this compound, it is crucial to determine its optimal working concentration, which should inhibit the target without causing significant cytotoxicity. This is typically done by performing a dose-response experiment and assessing both the inhibition of Akt phosphorylation and cell viability.

Protocol:

-

Cell Seeding: Seed the cells of interest in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 70-80% confluency at the time of treatment.

-

Treatment: Prepare a series of dilutions of this compound in complete cell culture medium. A suggested starting range, based on other Akt inhibitors, is 0.1 µM, 0.5 µM, 1 µM, 5 µM, and 10 µM. Include a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).

-

Incubation: Treat the cells with the different concentrations of this compound and the vehicle control. The incubation time should be optimized, but a common starting point is 2 to 24 hours.

-

Cell Viability Assay (Optional but Recommended): In a parallel plate, perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the cytotoxicity of the different concentrations of this compound.

-

Protein Extraction: After the incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Western Blot Analysis: Perform a Western blot as described in Protocol 4 to analyze the phosphorylation levels of Akt (p-Akt Ser473) and a downstream target (e.g., p-GSK3β Ser9) relative to total Akt and the respective total downstream protein.

-

Analysis: Determine the lowest concentration of this compound that effectively inhibits the phosphorylation of Akt and its downstream target without causing significant cell death. This will be the optimal working concentration for subsequent experiments.

Cell Culture and Treatment for Western Blot

Materials:

-

Appropriate cell line and complete culture medium

-

This compound stock solution

-

Vehicle control (e.g., DMSO)

-

Phosphate-buffered saline (PBS)

Protocol:

-

Seed cells in culture dishes and grow until they reach 70-80% confluency.

-

Treat the cells with the predetermined optimal concentration of this compound. Include a vehicle-treated control group.

-

Incubate the cells for the desired time period (e.g., 2, 6, 12, or 24 hours).

-

(Optional) For a positive control for Akt activation, serum-starve the cells for 4-6 hours and then stimulate with a growth factor (e.g., 100 ng/mL IGF-1 or 20% FBS) for 15-30 minutes before harvesting. A corresponding inhibitor-treated and stimulated group should also be included.

Protein Extraction and Quantification

Materials:

-

Ice-cold PBS

-

RIPA lysis buffer (or other suitable lysis buffer)

-

Protease and phosphatase inhibitor cocktails

-

Cell scraper

-

Microcentrifuge

-

BCA Protein Assay Kit

Protocol:

-

After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer containing protease and phosphatase inhibitors to each dish.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Transfer the supernatant (protein extract) to a new pre-chilled tube.

-

Determine the protein concentration of each sample using a BCA protein assay or a similar method.

Western Blot Analysis

Materials:

-

Protein samples

-

Laemmli sample buffer

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-GSK3β (Ser9), anti-GSK3β, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate

Protocol:

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. It is recommended to probe for the phosphorylated protein first.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Stripping and Re-probing: To analyze total protein levels, the membrane can be stripped of the phospho-antibodies and re-probed with antibodies against the total protein (e.g., total Akt, total GSK3β) and a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

References

- 1. The Akt pathway in oncology therapy and beyond (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKT in cancer: new molecular insights and advances in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Akt Kinase Activation Mechanisms Revealed Using Protein Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Structure-Based Profiling of Potential Phytomolecules with AKT1 a Key Cancer Drug Target - PMC [pmc.ncbi.nlm.nih.gov]

- 7. AKT Inhibitors: The Road Ahead to Computational Modeling-Guided Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Akt-IN-13 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akt-IN-13 is a potent and selective inhibitor of the Akt signaling pathway, a critical regulator of cell survival, proliferation, and metabolism. Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many human cancers, making Akt an attractive therapeutic target. These application notes provide detailed protocols for the solubilization, storage, and experimental use of this compound in both in vitro and in vivo research settings.

Product Information

| Parameter | Data | Reference |

| Target | Akt Kinase | N/A |

| IC50 | 103 nM (in LNCap cells) | N/A |

Solubility and Storage

Due to the limited availability of specific solubility data for this compound, the following recommendations are based on the properties of other structurally similar Akt inhibitors, such as Akt Inhibitor IV and Akt Inhibitor VIII. Researchers are advised to perform their own solubility tests for precise measurements.

Solubility Data (Based on similar Akt inhibitors)

| Solvent | Solubility | Notes | Reference |

| DMSO | ≥ 5 mg/mL | Heating to 37°C and/or sonication may be required to achieve higher concentrations. | [1][2][3][4][5] |

| Ethanol | Insoluble (or poorly soluble) | Not recommended as a primary solvent. | [1] |

| Water | Insoluble | Not recommended as a primary solvent. | [1] |

Stock Solution Preparation and Storage

Preparation of a 10 mM DMSO Stock Solution:

-

Weigh out a precise amount of this compound powder.

-

Calculate the required volume of DMSO to achieve a 10 mM concentration.

-

Add the calculated volume of high-purity, anhydrous DMSO to the vial containing this compound.

-

To aid dissolution, gently warm the vial to 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[1]

-

Visually inspect the solution to ensure the compound has completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions:

-

Long-term storage: Store the DMSO stock solution at -80°C for up to one year.[6]

-

Short-term storage: For frequent use, the stock solution can be stored at -20°C for up to six months.[6]

-

Working solutions: Dilute the stock solution in the appropriate cell culture medium or vehicle immediately before use. It is not recommended to store diluted aqueous solutions for long periods.

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.

Materials:

-

This compound DMSO stock solution

-

Target cancer cell line(s)

-

Complete cell culture medium

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[7]

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Formazan Solubilization:

-

After the incubation with MTT, carefully remove the medium from the wells.

-

Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[7]

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

2. Western Blot Analysis of Akt Phosphorylation

This protocol provides a method to assess the inhibitory effect of this compound on the phosphorylation of Akt.

Materials:

-

This compound DMSO stock solution

-

Target cell line(s)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt, and a loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.

-

Treat the cells with various concentrations of this compound for the desired time. Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or similar protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel to separate the proteins by size.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (diluted in blocking buffer with 5% BSA) overnight at 4°C with gentle shaking.[8]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane again three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

To detect total Akt and a loading control, the membrane can be stripped of the phospho-Akt antibody and re-probed with the respective primary antibodies. Follow a validated stripping protocol.

-

In Vivo Studies

The following is a general guideline for the administration of Akt inhibitors to mice. The specific dose, vehicle, and administration route should be optimized for this compound and the specific animal model.

Vehicle Preparation (Example for Intraperitoneal Injection):

-

A common vehicle for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a vehicle could be prepared with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[5] Sonication may be required to achieve a homogenous solution.[5]

Administration:

-

Route of Administration: Intraperitoneal (i.p.) injection is a common route for administering Akt inhibitors in preclinical mouse models.[1] Oral gavage is another potential route.

-

Dosage: The dosage will depend on the efficacy and toxicity of this compound. Based on studies with other Akt inhibitors, a starting dose range could be 15-30 mg/kg, administered once daily.[1] Dose-ranging studies are essential to determine the optimal and maximum tolerated dose.

-

Volume: The injection volume should be appropriate for the size of the animal. For mice, a typical intraperitoneal injection volume is 5-10 mL/kg.

Example In Vivo Efficacy Study Workflow:

-

Animal Model: Utilize an appropriate tumor xenograft or genetically engineered mouse model.

-

Acclimatization: Allow the animals to acclimate to the facility for at least one week before the start of the experiment.

-

Tumor Implantation (for xenografts): Inoculate tumor cells subcutaneously into the flank of immunocompromised mice.

-

Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

-

Treatment: Administer this compound or the vehicle to the respective groups according to the predetermined schedule.

-

Monitoring:

-

Measure tumor volume with calipers 2-3 times per week.

-

Monitor animal body weight and overall health status regularly.

-

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the animals and collect tumors and other relevant tissues for pharmacodynamic and histological analysis.

Signaling Pathway Diagram

The diagram below illustrates the canonical PI3K/Akt signaling pathway, which is the target of this compound.

References

- 1. apexbt.com [apexbt.com]

- 2. AKT Inhibitor VIII | CAS 612847-09-3 | chemdea.com [chemdea.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Akt Inhibitor VIII, Isozyme-Selective, Akti-1/2 [sigmaaldrich.com]

- 5. AKT inhibitor VIII | Apoptosis | Akt | TargetMol [targetmol.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

Application Notes and Protocols for Assessing Cell Line Sensitivity to AKT Inhibitors

Disclaimer: No specific information was found for a compound named "Akt-IN-13" in the provided search results. The following application notes and protocols are based on data for other potent and well-characterized AKT inhibitors. These guidelines can be adapted for the evaluation of novel AKT inhibitors like this compound.

Introduction

The serine/threonine kinase AKT (also known as Protein Kinase B or PKB) is a central node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway.[1] This pathway is critical for regulating fundamental cellular processes including cell survival, proliferation, growth, and metabolism.[2][3] Hyperactivation of the AKT pathway is a common feature in a wide variety of human cancers, making it a prime target for therapeutic intervention.[2] Small molecule inhibitors targeting AKT have been developed to counteract the effects of this aberrant signaling.

These application notes provide a guide for researchers, scientists, and drug development professionals to identify and characterize cancer cell lines sensitive to AKT inhibition. The protocols outlined below describe methods to assess the anti-proliferative and pro-apoptotic effects of AKT inhibitors and to analyze their impact on the AKT signaling pathway.

Cell Lines Sensitive to AKT Inhibition

The sensitivity of cancer cell lines to AKT inhibitors is often associated with the genetic background of the cells, particularly mutations that lead to the constitutive activation of the PI3K/AKT pathway. Such alterations include loss-of-function mutations in the tumor suppressor PTEN, activating mutations in PIK3CA (the catalytic subunit of PI3K), or activating mutations in AKT itself.[4][5]

Below is a summary of cell lines reported to be sensitive to various AKT inhibitors, along with their reported IC50 values.

| Inhibitor Name | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 10h | PC-3 | Prostate Cancer | 3.7 | [2] |

| AKT inhibitor VIII | KE-37 | Acute Lymphoblastic Leukemia | 0.143 | [6] |

| AKT inhibitor VIII | KASUMI-1 | Acute Myeloid Leukemia | 0.200 | [6] |

| AKT inhibitor VIII | RPMI-8402 | T-cell Leukemia | 0.219 | [6] |

| AKT inhibitor VIII | OCUB-M | Breast Cancer | 0.419 | [6] |

| T126 | OCI-AML3 | Acute Myeloid Leukemia | 4.2 | [7] |

| T126 | IMS-M2 | Acute Myeloid Leukemia | 4.3 | [7] |

| T126 | OCI-AML2 | Acute Myeloid Leukemia | 2.4 | [7] |

| T126 | MOLM-13 | Acute Myeloid Leukemia | 9.2 | [7] |

| T126 | SKM-1 | Acute Myeloid Leukemia | 6.9 | [7] |

| Simalikalactone D | MDA-MB-468 | Triple-Negative Breast Cancer | 0.067 | [4] |

| Simalikalactone D | MDA-MB-231 | Triple-Negative Breast Cancer | 0.422 | [4] |

| Simalikalactone D | SUM-149 | Triple-Negative Breast Cancer | 0.598 | [4] |

| Gli-i | A549 | Non-Small-Cell Lung Cancer | 0.009385 | [8] |

| Gli-i | H1975 | Non-Small-Cell Lung Cancer | 0.01361 | [8] |

Signaling Pathways and Experimental Workflows

AKT Signaling Pathway

AKT is a key downstream effector of PI3K. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits AKT to the plasma membrane, where it is phosphorylated and activated by PDK1 and mTORC2. Activated AKT then phosphorylates a multitude of downstream substrates to promote cell survival and proliferation.

Caption: Simplified AKT signaling pathway and the inhibitory action of an AKT inhibitor.

Experimental Workflow for Assessing AKT Inhibitor Sensitivity

A typical workflow to determine the sensitivity of a cell line to an AKT inhibitor involves a series of in vitro assays.

Caption: A standard experimental workflow for evaluating the efficacy of an AKT inhibitor.

Mechanism of AKT Inhibition-Induced Apoptosis

Inhibition of AKT activity leads to the dephosphorylation and activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately triggering programmed cell death.

Caption: Logical diagram illustrating how AKT inhibition promotes apoptosis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of an AKT inhibitor on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

AKT inhibitor stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of the AKT inhibitor in complete culture medium.

-

Remove the overnight culture medium and add 100 µL of the medium containing the AKT inhibitor or vehicle control (e.g., DMSO) to the respective wells.

-

Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines treated with the AKT inhibitor and vehicle control

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest both adherent and floating cells after treatment with the AKT inhibitor for the desired time.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-FITC negative, PI negative

-

Early apoptotic cells: Annexin V-FITC positive, PI negative

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

-

Western Blot Analysis of the AKT Signaling Pathway

This protocol is used to detect changes in the phosphorylation status of AKT and its downstream targets following inhibitor treatment.

Materials:

-

Cancer cell lines treated with the AKT inhibitor and vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total AKT, anti-phospho-GSK3β, anti-total GSK3β, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The protocols and information provided in these application notes offer a comprehensive framework for identifying and characterizing cancer cell lines that are sensitive to AKT inhibition. By employing a combination of cell viability, apoptosis, and biochemical assays, researchers can effectively evaluate the therapeutic potential of novel AKT inhibitors and gain insights into their mechanisms of action. Given the high frequency of AKT pathway dysregulation in cancer, these methods are invaluable for the development of targeted cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Akt: A Double-Edged Sword in Cell Proliferation and Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Molecular dissection of AKT activation in lung cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Drug: AKT inhibitor VIII - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 7. From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one Core as a New Chemotype of AKT1 Inhibitors for Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gli promotes tumor progression through regulating epithelial-mesenchymal transition in non–small-cell lung cancer | springermedizin.de [springermedizin.de]

Application Notes and Protocols for Pan-Akt Inhibitors in Cancer Cell Apoptosis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

The serine/threonine kinase Akt (also known as Protein Kinase B) is a critical signaling node in pathways that regulate cell survival, proliferation, and apoptosis.[1][2] Its hyperactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1][2] Pan-Akt inhibitors, which target all three isoforms of Akt (Akt1, Akt2, and Akt3), are a class of anti-cancer agents designed to induce apoptosis by blocking these pro-survival signals.[1][3]

This document provides detailed application notes and experimental protocols for assessing the apoptotic effects of pan-Akt inhibitors in cancer cells. Due to the limited availability of specific data for a compound designated "Akt-IN-13," this guide utilizes data from the well-characterized, potent, and selective pan-Akt inhibitors GSK690693 and MK-2206 as representative examples. These inhibitors serve as valuable tools for investigating the role of Akt signaling in cancer cell survival and for evaluating the efficacy of Akt-targeted therapies.

Mechanism of Action: Induction of Apoptosis

Pan-Akt inhibitors function by competitively binding to the ATP-binding pocket or through allosteric inhibition, thereby preventing the phosphorylation of Akt and its downstream substrates.[1][4] This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for promoting cell survival.[2] By blocking Akt activity, these inhibitors effectively "turn off" the survival signals that cancer cells rely on, leading to the activation of the apoptotic cascade.[5][6] Key events in this process include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and ultimately, programmed cell death.[5]

Caption: Pan-Akt inhibitor-induced apoptosis signaling pathway.

Data Presentation: In Vitro Efficacy of Representative Pan-Akt Inhibitors

The following tables summarize the 50% inhibitory concentration (IC50) values for GSK690693 and MK-2206 in various cancer cell lines, demonstrating their potency in inhibiting cell proliferation.

Table 1: IC50 Values of GSK690693 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| BT474 | Breast Carcinoma | 43 - 150 | [7] |

| SK-OV-3 | Ovarian Carcinoma | 43 - 150 | [7] |

| LNCaP | Prostate Carcinoma | 43 - 150 | [7] |

| HCC-1954 | Breast Carcinoma | 43 - 150 | [7] |

| T47D | Breast Ductal Carcinoma | Not Specified | [1] |

| ZR-75 | Breast Carcinoma | Not Specified | [1] |

Table 2: IC50 Values of MK-2206 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| Akt1 | (Enzyme Assay) | 8 | [4] |

| Akt2 | (Enzyme Assay) | 12 | [4] |

| Akt3 | (Enzyme Assay) | 65 | [4] |

| A431 | Skin Epidermoid Carcinoma | 5,500 | [8] |

| HCC827 | Non-Small Cell Lung Cancer | 4,300 | [8] |

| NCI-H292 | Non-Small Cell Lung Cancer | 5,200 | [8] |

| NCI-H460 | Non-Small Cell Lung Cancer | 3,400 | [8] |

| A2780 | Ovarian Cancer | Not Specified | [8] |

| COG-LL-317 | Acute Lymphoblastic Leukemia | <200 | [9] |

| RS4;11 | Acute Lymphoblastic Leukemia | <200 | [9] |

| Kasumi-1 | Acute Myeloid Leukemia | <200 | [9] |

| CHLA-10 | Ewing Sarcoma | <200 | [9] |

Experimental Protocols

Detailed methodologies for key experiments to assess the apoptotic effects of pan-Akt inhibitors are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Caption: MTT assay workflow for assessing cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom plates

-

Pan-Akt inhibitor stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of the pan-Akt inhibitor in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (e.g., DMSO-containing medium) to each well.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-p-Akt, anti-total Akt, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Protocol:

-

Lyse the cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of each lysate using the BCA assay.

-

Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analyze the band intensities relative to a loading control (e.g., β-actin). An increase in cleaved Caspase-3 and cleaved PARP, and a decrease in p-Akt are indicative of apoptosis induction.[10][11]

Flow Cytometry for Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells in a population.

Caption: Annexin V/PI staining workflow for apoptosis analysis.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Protocol:

-

Harvest both adherent and floating cells and wash them twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Conclusion

The protocols and data presented in these application notes provide a comprehensive framework for investigating the apoptotic effects of pan-Akt inhibitors in cancer cells. By utilizing these standardized assays, researchers can effectively characterize the mechanism of action of novel Akt inhibitors, determine their potency and efficacy, and contribute to the development of more effective cancer therapies targeting the Akt signaling pathway. While specific data for "this compound" remains elusive, the provided information on representative pan-Akt inhibitors offers a robust starting point for such investigations.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Targeting AKT for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Akt Regulates Cell Survival and Apoptosis at a Postmitochondrial Level - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptosis - Wikipedia [en.wikipedia.org]

- 7. Crystal Structure of Human AKT1 with an Allosteric Inhibitor Reveals a New Mode of Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of AKT inhibitors bearing a piperidin-4-yl appendant - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Evaluation of Potent, Selective, and Bioavailable AKT Kinase Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of autoinhibited Akt1 reveals mechanism of PIP3-mediated activation - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Insulin Signaling Using Akt-IN-13

For Researchers, Scientists, and Drug Development Professionals

Introduction

Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that serves as a central node in the insulin signaling pathway.[1][2][3] It plays a critical role in mediating a wide array of insulin's metabolic effects, including glucose uptake, glycogen synthesis, and protein synthesis.[3][4] The Akt family comprises three isoforms (Akt1, Akt2, and Akt3), with Akt2 being the predominant isoform involved in insulin-stimulated glucose metabolism.[1] Dysregulation of the Akt signaling cascade is a hallmark of insulin resistance and type 2 diabetes.

Akt-IN-13 is a potent and specific inhibitor of all three Akt isoforms. Its utility in elucidating the precise role of Akt in insulin signaling makes it a valuable tool for researchers in both academic and industrial settings. These application notes provide detailed protocols for utilizing this compound to investigate the insulin signaling pathway.

Mechanism of Action

Upon insulin binding to its receptor, a signaling cascade is initiated, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits Akt to the plasma membrane. At the membrane, Akt is phosphorylated at two key residues, Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its full activation.[5] Activated Akt then phosphorylates a multitude of downstream substrates, including AS160 (TBC1D4) and Glycogen Synthase Kinase 3 (GSK-3), to promote the translocation of GLUT4-containing vesicles to the cell surface for glucose uptake and to stimulate glycogen synthesis, respectively.[6]

This compound acts as a potent inhibitor of Akt kinase activity, thereby blocking these downstream signaling events. By inhibiting Akt, this compound allows for the precise dissection of Akt-dependent versus Akt-independent pathways in insulin signaling.

Data Presentation

The following tables summarize the key quantitative data for this compound and provide representative data on the expected effects of Akt inhibition on insulin signaling.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ (nM) |

| Akt1 | 1.6 |

| Akt2 | 2.4 |

| Akt3 | 0.3 |

Data obtained from commercially available datasheets.

Table 2: Representative Data on the Effect of an Akt Inhibitor on Insulin-Stimulated Akt Phosphorylation

| Treatment | Akt Inhibitor Conc. (nM) | Insulin (100 nM) | % Inhibition of pAkt (Ser473) |

| Control | 0 | - | 0% |

| Insulin | 0 | + | N/A |

| Inhibitor | 1 | + | 25% |

| Inhibitor | 10 | + | 68% |

| Inhibitor | 100 | + | 95% |

This is representative data based on studies with other potent Akt inhibitors and illustrates the expected dose-dependent inhibition of insulin-stimulated Akt phosphorylation.

Table 3: Representative Data on the Effect of an Akt Inhibitor on Insulin-Stimulated Glucose Uptake

| Treatment | Akt Inhibitor Conc. (nM) | Insulin (100 nM) | % Inhibition of Glucose Uptake |

| Control | 0 | - | 0% |

| Insulin | 0 | + | N/A |

| Inhibitor | 10 | + | 45% |

| Inhibitor | 100 | + | 85% |

| Inhibitor | 1000 | + | 98% |

This is representative data based on studies with other potent Akt inhibitors and illustrates the expected dose-dependent inhibition of insulin-stimulated glucose uptake.

Experimental Protocols

1. Cell Culture and Treatment

This protocol describes the general procedure for treating cells with insulin and this compound to study its effects on the insulin signaling pathway.

-

Materials:

-

Cell line of interest (e.g., 3T3-L1 adipocytes, L6 myotubes, HepG2 hepatocytes)

-

Complete growth medium

-

Serum-free medium

-

Insulin solution (10 mg/mL stock in 0.01 M HCl)

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

-

Protocol:

-

Seed cells in appropriate culture plates (e.g., 6-well plates for Western blotting, 96-well plates for glucose uptake assays) and allow them to reach the desired confluency. For differentiated cell lines like 3T3-L1 adipocytes or L6 myotubes, follow established differentiation protocols.

-

Prior to stimulation, serum-starve the cells by replacing the complete growth medium with serum-free medium for 4-6 hours.

-

Prepare working solutions of this compound in serum-free medium at the desired concentrations (e.g., ranging from 1 nM to 1 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Pre-treat the cells with the this compound working solutions or vehicle control for 1-2 hours.

-

Prepare a working solution of insulin in serum-free medium (e.g., 100 nM).

-

Stimulate the cells by adding the insulin working solution to the wells. For time-course experiments, add insulin for various durations (e.g., 5, 15, 30 minutes). For dose-response experiments, use a fixed stimulation time.

-

After the desired incubation time, proceed immediately to the specific downstream assay (e.g., cell lysis for Western blotting, glucose uptake assay).

-

2. Western Blotting for Akt Phosphorylation

This protocol details the steps to assess the effect of this compound on the phosphorylation of Akt and its downstream targets.

-

Materials:

-

Treated cells from the protocol above

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane